1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane
Description
1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane is a synthetic small-molecule compound featuring a 1,4-diazepane core substituted with a cyclobutyl group and a 2,5-difluorophenylsulfonyl moiety. The 1,4-diazepane ring provides conformational flexibility, while the sulfonyl group enhances binding affinity to biological targets, such as kinases or receptors. This compound’s structural complexity positions it as a candidate for therapeutic or biochemical research, particularly in oncology or neurology, though specific applications require further validation .
Properties
IUPAC Name |
1-cyclobutyl-4-(2,5-difluorophenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-12-5-6-14(17)15(11-12)22(20,21)19-8-2-7-18(9-10-19)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECVTEVHAQTUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Attachment of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group can be attached through a sulfonylation reaction using a difluorophenylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or difluorophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in N,N-dimethylformamide (DMF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 1-(3-chloro-4-fluorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane (CAS: 2309777-01-1), which replaces the 2,5-difluorophenyl group with a 3-chloro-4-fluorophenylsulfonyl moiety. Key differences include:
| Property | Target Compound | Analogue (CAS 2309777-01-1) |
|---|---|---|
| Substituents | 2,5-difluorophenylsulfonyl | 3-chloro-4-fluorophenylsulfonyl |
| Molecular Formula | C₁₅H₁₉F₂N₂O₂S (estimated*) | C₁₅H₂₀ClFN₂O₂S |
| Molecular Weight | ~330.36 (estimated*) | 346.85 |
| Electronic Effects | Electron-withdrawing F atoms at 2,5 | Mixed Cl (electron-withdrawing) and F |
| Steric Effects | Ortho-F may hinder rotation | Meta-Cl increases steric bulk |
The 2,5-difluorophenyl group in the target compound likely enhances π-stacking interactions in hydrophobic pockets compared to the chloro-fluoro analogue, which may exhibit stronger halogen bonding due to the chlorine atom .
Pharmacological and Functional Comparisons
A patent (EP Bulletin, 2024) describes 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors for cancer treatment. While structurally distinct, these compounds share the 2,5-difluorophenyl motif, suggesting its importance in kinase binding. Key contrasts include:
- Core Structure : The target compound’s diazepane core offers greater flexibility than the rigid pyrazolo-pyrimidine scaffold in the TRK inhibitors.
- Binding Interactions : The sulfonyl group in the target compound may engage in hydrogen bonding, whereas pyrazolyl groups in the TRK inhibitors facilitate π-π interactions.
- Selectivity : TRK inhibitors prioritize kinase domain specificity, while the target compound’s activity remains uncharacterized but may exploit similar pathways .
Biological Activity
1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane is a heterocyclic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features a diazepane ring substituted with a cyclobutyl group and a difluorophenylsulfonyl group, which contribute to its distinct properties.
- IUPAC Name: 1-cyclobutyl-4-(2,5-difluorophenyl)sulfonyl-1,4-diazepane
- Molecular Formula: C15H20F2N2O2S
- Molecular Weight: 330.39 g/mol
- CAS Number: 2191265-12-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to various enzymes or receptors, modulating their activity and leading to different biological effects. The precise pathways involved can vary depending on the target and application.
Pharmacological Investigations
Research has indicated that compounds similar to this compound exhibit significant biological activities. Notably, studies have identified related diazepane compounds as potent agonists for Cannabinoid receptor 2 (CB2), showcasing their potential in modulating cannabinoid signaling pathways . This class of compounds has been optimized for metabolic stability and selectivity against other receptors, indicating promising therapeutic applications.
Inhibitory Effects
The compound's structure suggests potential inhibitory effects on specific enzymes. For instance, cyclobutane derivatives have been shown to enhance binding affinity in various pharmacological contexts. In particular, cyclobutyl substituents have been utilized to improve the potency of inhibitors targeting oncogenic transcription factors and kinases involved in cancer progression .
Case Study 1: Cannabinoid Receptor Agonism
A high-throughput screening campaign revealed that certain diazepane derivatives exhibit excellent selectivity for CB2 over CB1 receptors. This selectivity is crucial for developing therapeutic agents with reduced psychoactive effects typically associated with CB1 activation .
Case Study 2: Inhibition of Histone Methyltransferases
Cyclobutane-containing compounds have been explored as inhibitors of histone methyltransferases (HMTs), which are implicated in various cancers. The incorporation of cyclobutyl groups has been shown to enhance binding interactions within the target enzyme's active site, leading to improved inhibition profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Diazepane ring with cyclobutyl and difluorophenylsulfonyl groups | Potential CB2 agonist; enzyme inhibitor |
| 1-Cyclobutyl-4-((2,4-difluorophenyl)sulfonyl)-1,4-diazepane | Similar structure but different fluorine substitution | Similar biological activity with altered selectivity |
| 1-Cyclobutyl-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane | Chlorine substituents instead of fluorine | Varies in potency and selectivity compared to fluorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
